4-氟-N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

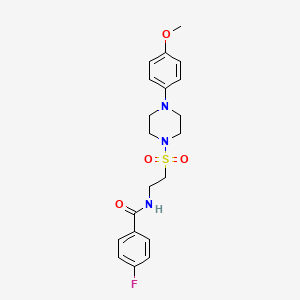

This compound is a serotonin receptor 5-HT 1A ligand . It has been produced by a simplified method of Le Bars et al . The compound is also known as para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), a piperazine derivative with stimulant effects .

Synthesis Analysis

The synthesis of this compound involves a fluorination reaction . Traditional oil bath heating was compared to microwave heating in the production process . The crude reaction mixture consisted of the compound and 2–4 radioactive by-products .Molecular Structure Analysis

In LC- (ESI)-MS analysis of the compound, the labelled product was identified with m/z ratio of 435 ([M + H +]) . The other HPLC fractions were measured to have following m/z ratios: (1) 327; 349; (675) (2) 402; 407/408; (791) and (3) 436 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve various radioanalytical methods . These methods include radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 434.51 . More detailed physical and chemical properties could not be found in the available sources.科学研究应用

Radiolabeling for PET Imaging

This compound is utilized in the production of p-[18F]MPPF , a radiolabeled ligand for positron emission tomography (PET) imaging . It targets the serotonin receptor 5-HT1A, which is significant in various neurological disorders. The compound’s fluorine-18 isotope serves as a radioactive tracer, allowing for the visualization of serotonin receptor distribution and density in the brain.

Neurological Research

Due to its affinity for the serotonin receptor, this compound is instrumental in neurological research, particularly in the study of mood disorders, anxiety, and neurodegenerative diseases . It helps in understanding the role of serotonin in these conditions and can be used to monitor the efficacy of therapeutic interventions.

Oncological Diagnostics

As a derivative of MPPF, this compound may be used in developing diagnostic agents for cancer. MPPF derivatives have been explored as potential imaging agents for tumor detection and research into tumor biology .

Pharmacokinetics and Metabolism Studies

The compound’s labeled form can be employed to study pharmacokinetics and metabolism in preclinical and clinical settings . By tracking the distribution and breakdown of the compound, researchers can gain insights into its bioavailability and the body’s metabolic pathways.

Drug Development

The structural features of this compound, such as the piperazine ring and the methoxyphenyl group, are common in pharmacologically active molecules. This makes it a valuable scaffold for the development of new therapeutic drugs with potential applications across various medical fields .

Chemical Synthesis and Modification

In synthetic chemistry, this compound can be used as a starting material or intermediate for the synthesis of more complex molecules. Its diverse reactivity allows for modifications that can lead to the discovery of novel compounds with unique biological activities.

作用机制

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood regulation, anxiety, and learning.

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of the natural ligand, serotonin. The binding of the compound to the receptor possibly occurs between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by the compound can lead to various physiological effects. Given its role as a full agonist, the compound may display positive cooperativity, enhancing the receptor’s response to serotonin . It has been noted to have anxiolytic effects following central administration in vivo , suggesting potential applications in the treatment of anxiety disorders.

属性

IUPAC Name |

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCTJSIPSAHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)

![1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2942059.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2942060.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone](/img/structure/B2942062.png)

![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2942065.png)

amine](/img/structure/B2942067.png)

![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2942077.png)